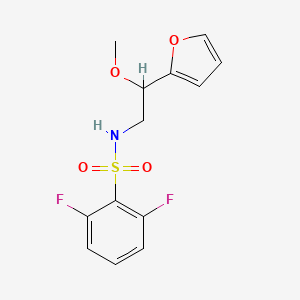

2,6-difluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2NO4S/c1-19-12(11-6-3-7-20-11)8-16-21(17,18)13-9(14)4-2-5-10(13)15/h2-7,12,16H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXNASNSWUMCQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=C(C=CC=C1F)F)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The benzene ring is nitrated to introduce nitro groups at the desired positions.

Reduction: The nitro groups are reduced to amines.

Sulfonation: The amine groups are then sulfonated to form the sulfonamide.

Substitution: The furan and methoxyethyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2,6-difluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the benzenesulfonamide class, which includes diverse derivatives with varying substituents. Below is a comparative analysis with structurally or functionally related compounds:

N-Ethyl-N-(2-Methoxyphenyl)Benzenesulfonamide ()

- Structural Differences : Lacks fluorine substituents and the furan-containing side chain. Instead, it features an ethyl group and a 2-methoxyphenyl substituent on the sulfonamide nitrogen.

- The 2-methoxyphenyl group may enhance lipophilicity compared to the furan-methoxyethyl group, altering membrane permeability. Both compounds retain the sulfonamide core, suggesting possible overlap in biological targets (e.g., enzymes sensitive to sulfonamide inhibition).

Gemcitabine (2',2'-Difluorodeoxycytidine, dFdC) (Evidences 2–5)

- Mechanistic Insights :

- Gemcitabine’s fluorines stabilize the molecule against degradation, enhancing its intracellular retention and phosphorylation to active metabolites .

- Unlike the sulfonamide derivative, gemcitabine inhibits DNA synthesis via incorporation into DNA and inhibition of ribonucleotide reductase (RNR) by its diphosphate metabolite (dFdCDP) .

- The sulfonamide compound’s mechanism is likely distinct, possibly involving enzyme inhibition rather than DNA incorporation.

Cytarabine (Ara-C) (Evidences 2–3)

- Pharmacokinetic Comparison: Gemcitabine (dFdC) exhibits superior cellular uptake and prolonged triphosphate retention compared to ara-C, attributed to structural differences in the sugar moiety . By analogy, the 2,6-difluoro substituents in the sulfonamide compound may similarly enhance metabolic stability relative to non-fluorinated analogues.

Data Table: Key Comparative Properties

Research Findings and Mechanistic Contrasts

- Fluorine Impact : Fluorination at the 2- and 6-positions in the sulfonamide derivative parallels gemcitabine’s stability advantages, suggesting shared pharmacokinetic benefits . However, the sulfonamide’s lack of a phosphorylatable group precludes DNA incorporation, necessitating a different mechanism (e.g., enzyme inhibition).

- Enzyme Inhibition Potential: While direct studies on the title compound are absent, sulfonamides like N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide demonstrate bioactivity, implying that fluorination and heterocyclic substitution could refine potency or selectivity .

Biological Activity

2,6-Difluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide core substituted with difluoro and furan moieties. Its structure can be represented as follows:

- Molecular Formula : C15H16F2N2O3S

- Molecular Weight : 348.36 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antitumor Activity : Studies have shown that compounds containing furan and benzenesulfonamide groups can inhibit the proliferation of various cancer cell lines.

- Antimicrobial Activity : These compounds also display notable efficacy against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

Recent studies have evaluated the antitumor effects of related compounds using various cancer cell lines. For instance, in vitro assays demonstrated that derivatives with furan rings significantly inhibited the growth of lung cancer cells (A549, HCC827, NCI-H358) with IC50 values in the low micromolar range.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 6.26 | DNA intercalation |

| Compound B | HCC827 | 6.48 | Inhibition of topoisomerase |

| Compound C | NCI-H358 | 20.46 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial properties of the compound were assessed through broth microdilution methods against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

The proposed mechanisms for the biological activity of this compound include:

- DNA Binding : Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes.

- Enzyme Inhibition : The sulfonamide group may interfere with bacterial folate synthesis by inhibiting dihydropteroate synthase.

- Induction of Apoptosis : Antitumor activity is often linked to the induction of apoptosis in cancer cells.

Case Studies

Several studies have focused on the development and testing of derivatives related to this compound:

-

Study on Antitumor Efficacy : A recent study synthesized various furan derivatives and tested their efficacy against lung cancer cell lines. The results indicated that modifications in the furan structure could enhance antitumor potency.

"Compounds with higher electron density on the furan ring showed improved binding affinity to target proteins involved in cell proliferation" .

- Antimicrobial Testing : Another investigation assessed a series of benzenesulfonamides for their antimicrobial properties. The findings suggested that structural variations significantly influenced antimicrobial activity against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.